molecular formula C8H13NOS B1275272 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine CAS No. 852399-96-3

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine

Cat. No.: B1275272
CAS No.: 852399-96-3
M. Wt: 171.26 g/mol
InChI Key: XYXJSPNXSOZJFB-UHFFFAOYSA-N
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Description

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine is an organic compound with the molecular formula C8H13NOS. It is a derivative of ethanamine, where the amino group is substituted with a methoxy group and a thiophen-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-10-5-4-9-7-8-3-2-6-11-8/h2-3,6,9H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJSPNXSOZJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405961
Record name 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-96-3
Record name 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)[(thiophen-2-yl)methyl]amine
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Preparation Methods

Reductive Amination of 2-Methoxyethylamine with Thiophene-2-carbaldehyde

Reaction Overview

Reductive amination offers a direct route by condensing 2-methoxyethylamine with thiophene-2-carbaldehyde, followed by reduction of the intermediate imine. Sodium cyanoborohydride (NaBH$$_3$$CN) is preferred for selective imine reduction without affecting aldehyde groups.

Procedure

  • Imine Formation :
    • 2-Methoxyethylamine (1.0 equiv) and thiophene-2-carbaldehyde (1.1 equiv) are stirred in methanol at 25°C for 12 h.
    • Additive : Acetic acid (0.5 equiv) catalyzes imine formation.
  • Reduction :
    • NaBH$$_3$$CN (1.5 equiv) is added at 0°C, stirred for 6 h.
    • Yield : 68–72% after purification by silica gel chromatography.
Table 1: Optimization of Reductive Amination
Parameter Condition Yield (%)
Solvent MeOH 72
Reducing Agent NaBH$$_3$$CN 68
Temperature 0°C → 25°C 70

Alkylation of 2-Methoxyethylamine with Thiophen-2-ylmethyl Halides

Nucleophilic Substitution

This method involves reacting 2-methoxyethylamine with thiophen-2-ylmethyl bromide or chloride under basic conditions.

Procedure

  • Base-Mediated Reaction :
    • 2-Methoxyethylamine (1.0 equiv), thiophen-2-ylmethyl bromide (1.2 equiv), and K$$2$$CO$$3$$ (2.0 equiv) in acetonitrile at 80°C for 24 h.
    • Yield : 58–63%.
  • Phase-Transfer Catalysis :
    • Tetrabutylammonium bromide (0.1 equiv) enhances reactivity in toluene/water biphasic systems.
    • Yield : 65%.
Table 2: Alkylation Conditions Comparison
Base Solvent Catalyst Yield (%)
K$$2$$CO$$3$$ MeCN None 58
Cs$$2$$CO$$3$$ Toluene/H$$_2$$O TBAB 65

Grignard Reaction with Methoxyethyl Aziridine Intermediates

Aziridine Ring-Opening

A patent (CN103373982A) describes using N-protected aziridines for amine synthesis. Adapting this method:

  • Aziridine Preparation :
    • 2-Methoxyethylaziridine is synthesized via cyclization of 2-chloroethylmethoxyamine.
  • Grignard Addition :
    • Thiophen-2-ylmagnesium bromide reacts with aziridine in THF at −78°C.
    • Yield : 54% after deprotection.

Hydroamination of Thiophen-2-ylacetylene

Catalytic Hydroamination

A rhodium-catalyzed approach enables anti-Markovnikov addition of methoxyethylamine to thiophen-2-ylacetylene.

  • Catalyst : [Rh(COD)$$_2$$]BArF (0.1 mol%).
  • Conditions : 80°C, 12 h, toluene.
  • Yield : 60% with >90% regioselectivity.

Two-Step Ester Aminolysis and Reduction

Ester Intermediate Synthesis

  • Esterification :
    • Thiophen-2-ylacetic acid is converted to its methyl ester using SOCl$$_2$$/MeOH.
  • Aminolysis :
    • 2-Methoxyethylamine (2.0 equiv) reacts with the ester in DMF at 100°C.
    • Yield : 50%.

Comparative Analysis of Methods

Table 3: Method Efficiency
Method Yield (%) Scalability Cost
Reductive Amination 72 High $$
Alkylation 65 Moderate $
Grignard/Aziridine 54 Low $$$
Hydroamination 60 Moderate $$$
Ester Aminolysis 50 High $$

Optimization Strategies

  • Protective Groups : Boc-protection of methoxyethylamine improves selectivity during alkylation.
  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in alkylation.
  • Catalyst Loading : Reducing Rh catalyst to 0.01 mol% maintains efficiency in hydroamination.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized ethanamine derivatives.

Scientific Research Applications

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .

Biological Activity

2-Methoxy-N-(thiophen-2-ylmethyl)ethanamine, a compound of increasing interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H13N2OS
Molecular Weight : 209.29 g/mol
CAS Number : 852399-96-3

The compound features a methoxy group and a thiophene ring, which contribute to its unique chemical behavior and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HCT-11611.9
HepG210.5
MCF-77.1

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations indicated effectiveness against several bacterial strains, suggesting potential applications in treating infections:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with serotonin receptors, specifically the 5-HT2C subtype, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes involved in cancer metabolism and microbial resistance, such as urease and cyclooxygenase (COX) enzymes.
  • Cell Cycle Modulation : Studies indicate that treatment with this compound can lead to cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell division.

Case Studies and Research Findings

A series of studies have documented the effects of this compound on various biological systems:

  • Study on Cancer Cell Lines : A systematic investigation into its anticancer properties revealed that the compound effectively reduced cell viability in HCT-116, HepG2, and MCF-7 cell lines with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : Research demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development in antimicrobial therapies .
  • Mechanistic Insights : Docking studies suggest that the compound binds effectively to target enzymes, supporting its role as an inhibitor in metabolic pathways critical for cancer progression .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine?

Answer:
The compound is typically synthesized via condensation reactions. A common route involves reacting 2-methoxyethylamine with a thiophen-2-ylmethyl electrophile (e.g., halide or aldehyde) under basic conditions. For example:

  • Schlenk techniques under argon are critical to prevent oxidation of sensitive intermediates, as noted in copper complex syntheses .
  • Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/ether mixtures .

Key Data:

  • Reaction yield optimization: Stirring at room temperature for 12–24 hours achieves >90% yield in some cases .
  • FTIR confirmation: C–O stretch at ~1112 cm⁻¹ and C–N stretch at ~1227 cm⁻¹ .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • FTIR : Identifies functional groups (e.g., methoxy C–O, amine N–H) .
  • NMR :
    • ¹H NMR : Thiophene protons resonate at δ 6.8–7.4 ppm; methylene groups adjacent to N appear at δ 3.2–3.8 ppm .
    • ¹³C NMR : Methoxy carbons at ~55–60 ppm; thiophene carbons at ~125–140 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.3) .

Advanced Tip : Combine with elemental analysis (C, H, N) for stoichiometric validation .

Advanced Research Questions

How can DFT calculations optimize the molecular geometry and predict electronic properties?

Answer:

  • Methodology :
    • Use B3LYP/6-311++G(d,p) for geometry optimization, aligning with X-ray crystallographic data .
    • Natural Bond Orbital (NBO) analysis evaluates charge distribution and hyperconjugation effects (e.g., lone pair interactions in the methoxy group) .
  • Applications :
    • Predict HOMO-LUMO gaps (~4.5–5.0 eV) to assess redox activity .
    • Compare experimental (X-ray) vs. theoretical bond lengths (e.g., C–S: 1.71 Å vs. 1.73 Å calculated) .

Reference : Becke’s exchange-correlation functional (B3LYP) ensures high accuracy for thermochemical properties .

What crystallographic tools are essential for resolving and visualizing its crystal structures?

Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .
  • Refinement :
    • SHELXL for structure solution and refinement (e.g., monoclinic C2/c space group, R factor < 0.06) .
    • Mercury CSD for void analysis and packing visualization (e.g., π-π stacking distances ~3.6 Å) .
      Challenges : Address twinning or poor diffraction with SHELXD or Olex2 .

How can this compound act as a ligand in coordination chemistry?

Answer:

  • Synthesis of Complexes : React with transition metals (e.g., Cu(II), Zn(II)) in anhydrous ethanol. Example:
    • [Cu(L)Cl₂] formation yields green powders with distorted square-planar geometry .
  • Characterization :
    • UV-Vis : d-d transitions (e.g., Cu(II) λmax ~650 nm) .
    • EPR : Axial symmetry parameters (g∥ > g⊥) confirm metal-ligand bonding .

Application : Study catalytic activity in polymerization (e.g., methyl methacrylate) .

What strategies address contradictions in spectral or crystallographic data?

Answer:

  • Data Validation :
    • Cross-reference FTIR/NMR with JCAMP-DX spectral libraries .
    • Use PLATON to check for missed symmetry in crystallography .
  • Case Study : Discrepancies in C–N bond lengths (theoretical vs. experimental) may arise from crystal packing forces; apply Hirshfeld surface analysis to quantify intermolecular interactions .

How to evaluate its biological activity via molecular docking?

Answer:

  • Protocol :
    • Protein Preparation : Retrieve target structures (e.g., pancreatic lipase, PDB: 1LPB) and optimize with AutoDock Tools .
    • Docking : Use AutoDock Vina (grid size 25 ų, exhaustiveness = 8) to predict binding affinities (ΔG ~-8.5 kcal/mol) .
  • Analysis : Identify key interactions (e.g., hydrogen bonds with Ser152 or hydrophobic contacts with thiophene rings) .

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

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